Cas no 2044901-34-8 (4-(2,2-difluorocyclopropoxy)benzoic acid)

2044901-34-8 structure
Produktname:4-(2,2-difluorocyclopropoxy)benzoic acid
CAS-Nr.:2044901-34-8
MF:C10H8F2O3
MW:214.165530204773
MDL:MFCD30476248
CID:4634660
PubChem ID:131437379
4-(2,2-difluorocyclopropoxy)benzoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(2,2-difluorocyclopropoxy)benzoic acid
- Benzoic acid, 4-[(2,2-difluorocyclopropyl)oxy]-
-
- MDL: MFCD30476248
- Inchi: 1S/C10H8F2O3/c11-10(12)5-8(10)15-7-3-1-6(2-4-7)9(13)14/h1-4,8H,5H2,(H,13,14)
- InChI-Schlüssel: SKMMNFWHMXBWRZ-UHFFFAOYSA-N
- Lächelt: C(O)(=O)C1=CC=C(OC2CC2(F)F)C=C1
4-(2,2-difluorocyclopropoxy)benzoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313621-0.5g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 0.5g |
$1158.0 | 2023-09-05 | |
Enamine | EN300-313621-1.0g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 1g |
$1485.0 | 2023-05-30 | |
Enamine | EN300-313621-0.1g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 0.1g |
$515.0 | 2023-09-05 | |
Enamine | EN300-313621-10g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 10g |
$6390.0 | 2023-09-05 | |
1PlusChem | 1P01BVKP-5g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 5g |
$5388.00 | 2023-12-19 | |
A2B Chem LLC | AW32953-1g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 1g |
$1599.00 | 2024-04-20 | |
A2B Chem LLC | AW32953-2.5g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 2.5g |
$3101.00 | 2024-04-20 | |
1PlusChem | 1P01BVKP-2.5g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 2.5g |
$3662.00 | 2023-12-19 | |
A2B Chem LLC | AW32953-250mg |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 250mg |
$809.00 | 2024-04-20 | |
Enamine | EN300-313621-0.05g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 0.05g |
$344.0 | 2023-09-05 |
4-(2,2-difluorocyclopropoxy)benzoic acid Verwandte Literatur
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
4. Book reviews
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2044901-34-8 (4-(2,2-difluorocyclopropoxy)benzoic acid) Verwandte Produkte
- 2580222-19-9(4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)
- 2850-36-4(1,3-Dibutylxanthine)
- 1269918-95-7(5-Chloro-2-methyl-L-phenylalanine)
- 71676-00-1(S-Desethyl S-Methyl Amisulpride)
- 1805211-43-1(Methyl 5-bromo-2-chloromethyl-4-cyanobenzoate)
- 1379886-99-3(3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 34283-94-8(2,3,5-Trichloronitrobenzene)
- 2229382-58-3(4-(2-fluoro-6-methylphenoxy)-4-methylpiperidine)
- 921602-81-5(trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride)
- 1858358-56-1(6-Hydrazinylpyrimidine-4-carbonitrile)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2044901-34-8)4-(2,2-difluorocyclopropoxy)benzoic acid

Reinheit:99%
Menge:1g
Preis ($):1267.0